Cyclohexyl fluoroformate

Description

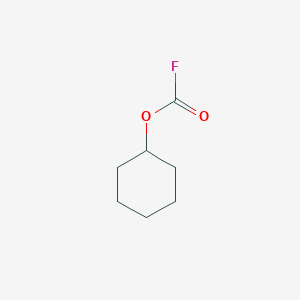

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11FO2 |

|---|---|

Molecular Weight |

146.16 g/mol |

IUPAC Name |

cyclohexyl carbonofluoridate |

InChI |

InChI=1S/C7H11FO2/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2 |

InChI Key |

BHDZFJRVEZSQDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Cyclohexyl Fluoroformate

Established Synthetic Pathways to Fluoroformates

Traditional methods for synthesizing fluoroformates have laid the groundwork for accessing these valuable chemical entities. These routes often involve the use of potent fluorinating agents or the transformation of related functional groups.

Direct fluorination is a primary strategy for the synthesis of fluoroformates. This approach typically involves the reaction of a corresponding chloroformate with a nucleophilic fluoride (B91410) source, leading to a halide exchange. Cyclohexyl chloroformate serves as the logical precursor for this transformation. The reaction substitutes the chlorine atom with fluorine, yielding the desired cyclohexyl fluoroformate.

Another established method involves the direct reaction of an alcohol, in this case, cyclohexanol (B46403), with a fluorocarbonylating agent. Reagents such as carbonyl fluoride (COF₂) can be employed, though their high toxicity and gaseous nature present significant handling challenges.

A variety of fluorinating agents can be utilized for these transformations, each with distinct properties and applications. The choice of reagent often depends on factors like substrate compatibility, reaction conditions, and safety considerations. sigmaaldrich.com

Table 1: Comparison of Selected Nucleophilic Fluorinating Agents

| Fluorinating Agent | Formula | Typical Application | Key Characteristics |

| Diethylaminosulfur trifluoride (DAST) | Et₂NSF₃ | Deoxyfluorination of alcohols and aldehydes. sigmaaldrich.comrsc.org | Effective but can be thermally unstable. rsc.org |

| Selectfluor® | C₁₄H₂₀Cl₂F₂N₂O₈Sb₂ | Electrophilic fluorination of a wide range of substrates. | A stable, solid N-F reagent, often used in radical reactions. nih.gov |

| N-Fluorobenzenesulfonimide (NFSI) | (PhSO₂)₂NF | Electrophilic fluorination of carbanions and other nucleophiles. nih.gov | Stable, crystalline solid; used for fluorinating alkyl radicals. nih.gov |

| Alkali Metal Fluorides | e.g., KF, CsF | Halide exchange reactions (Halex process). | Cost-effective but often require phase-transfer catalysts or polar aprotic solvents for sufficient reactivity. rsc.org |

The reaction of cyclohexyl chloroformate with a source of nucleophilic fluoride, such as potassium fluoride (KF) in a suitable solvent, represents a common pathway. The efficiency of this halide exchange can be enhanced by using phase-transfer catalysts or dipolar aprotic solvents, which help to increase the nucleophilicity of the fluoride anion by minimizing hydrogen bonding. rsc.org

While less direct, pathways involving carbamate precursors are also documented for the synthesis of related compounds like carbamoyl fluorides, which share structural similarities with fluoroformates. acs.org An analogous strategy for fluoroformates could involve the conversion of a cyclohexyl-containing carbamate. For instance, a suitably designed N-alkoxycarbonyl-N-cyclohexyl carbamate could potentially be transformed into this compound through cleavage and fluorination steps.

Research has demonstrated efficient methods for creating carbamoyl fluorides, which are noted for their stability and utility as synthetic building blocks for carbamates, ureas, and other derivatives. acs.orgnih.gov These methods often replace hazardous reagents like phosgene derivatives. nih.gov For example, an electrochemical method has been developed for the synthesis of carbamoyl fluorides from oxamic acids using Et₃N·3HF as a mild and inexpensive fluoride source. acs.orgnih.gov While this produces carbamoyl fluorides, the underlying principles of utilizing stable precursors and mild fluorinating agents could inform the development of analogous routes to fluoroformates.

Advanced and Sustainable Synthetic Approaches for this compound

Reflecting a broader shift in the chemical industry, modern synthetic strategies increasingly prioritize sustainability. jddhs.com These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials, aligning with the core tenets of green chemistry. jddhs.com

The application of green chemistry principles to the synthesis of this compound focuses on improving the environmental profile of the manufacturing process. rsc.org Key areas of innovation include the use of benign solvents, the development of solvent-free reaction conditions, and the design of efficient catalytic systems. jddhs.com The goal is to create pathways that are not only efficient but also environmentally responsible. nih.gov

A major goal in green chemistry is the reduction or elimination of volatile organic compounds (VOCs) that are traditionally used as solvents. ijsr.net These solvents contribute to air pollution and can pose health risks. jddhs.com

Solvent-Free Synthesis: Performing reactions in the absence of a solvent ("neat" conditions) is an ideal green chemistry approach. researchgate.net This can be achieved through mechanochemistry, where mechanical force (e.g., ball milling) is used to initiate reactions between solid reagents. youtube.com For the synthesis of this compound, a solvent-free reaction could involve milling solid cyclohexyl chloroformate precursor with a solid fluoride source like potassium bifluoride (KHF₂). youtube.com This method eliminates solvent waste entirely and can lead to easier product isolation. youtube.com

Alternative Reaction Media: Where a solvent is necessary, green alternatives are preferred over conventional hazardous options. ijsr.net

Water: As a non-toxic, non-flammable, and abundant solvent, water is an excellent green choice for many reactions. ijsr.net

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is another promising medium. ijsr.net It has properties between a gas and a liquid, allowing it to act as a solvent for nonpolar molecules, with the significant advantage that it can be removed simply by releasing pressure, leaving no residue. ijsr.net

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, which prevents their release into the atmosphere. ijsr.net They can be designed to have specific solvating properties.

Fluorous Solvents: Highly fluorinated compounds can form a separate phase from common organic solvents, facilitating easy separation of catalysts and products. ijsr.net

Table 2: Comparison of Conventional and Green Solvents

| Solvent Type | Examples | Environmental/Safety Concerns | Green Chemistry Application |

| Conventional | Dichloromethane, Benzene, Chloroform | Toxic, often carcinogenic, volatile organic compounds (VOCs). ijsr.net | Targeted for replacement to reduce pollution and health risks. |

| Green Alternative | Water, Supercritical CO₂, Ionic Liquids, Fluorous Solvents | Generally non-toxic, non-flammable, low volatility, or easily recycled. ijsr.net | Used to create more sustainable chemical processes and reduce waste. jddhs.comijsr.net |

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and allow reactions to occur under milder conditions, thus saving energy. jddhs.com For the synthesis of this compound, catalytic approaches could significantly enhance sustainability.

The development of catalysts for fluorination reactions is an active area of research. Transition metal catalysts, particularly those based on palladium or copper, have been used to facilitate the formation of C-F bonds. scispace.com For example, copper-catalyzed fluorination of aryl halides has been demonstrated, where a directing group can help stabilize the catalyst and improve yields. umich.edu A similar strategy could be envisioned for a chloroformate precursor, where a catalyst facilitates the halide exchange with a fluoride source like cesium fluoride (CsF) or silver fluoride (AgF). umich.edu

The design of these catalysts focuses on:

High Activity: To ensure a fast reaction with low catalyst loading.

Selectivity: To minimize the formation of byproducts and simplify purification.

Stability and Recyclability: To allow for the catalyst to be recovered and reused over multiple cycles, reducing waste and cost.

For instance, a heterogeneous catalyst could be developed where the active catalytic species is immobilized on a solid support. This would allow for the synthesis of this compound in a continuous flow system, offering advantages in scalability and safety. jddhs.com After the reaction, the product stream would flow out while the catalyst remains in the reactor, ready for further use.

Green Chemistry Principles in Synthesis

Atom-Economical Transformations and Waste Minimization

Atom economy is a core principle of green chemistry that evaluates the efficiency of a chemical reaction by measuring the extent to which atoms from the starting materials are incorporated into the final product. In the context of this compound synthesis, a traditional approach might involve the reaction of cyclohexanol with phosgene to form cyclohexyl chloroformate, followed by a fluorination step. However, the use of phosgene is hazardous, and such multi-step syntheses can generate significant waste, leading to a low atom economy.

The pursuit of more atom-economical routes is a key research objective. An ideal synthesis would involve the direct conversion of cyclohexanol to this compound in a single step, maximizing the incorporation of atoms from the reactants into the desired product. While specific research on such a direct fluorination for this compound is not widely detailed in publicly available literature, the principles of atom economy would favor methodologies that avoid the use of stoichiometric reagents and minimize the formation of byproducts.

For instance, a hypothetical comparison of synthetic pathways for this compound could illustrate the advantages of an atom-economical approach.

Hypothetical Comparison of Synthetic Routes for this compound

| Synthetic Route | Reactants | Products | Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|

| Route A: Two-Step (via Chloroformate) | Cyclohexanol, Phosgene, Fluorinating Agent | This compound | HCl, Metal Halide Salts | Low |

| Route B: Hypothetical Direct Fluorination | Cyclohexanol, Carbon Monoxide, Fluorine Source | this compound | Minimal | High |

This table is for illustrative purposes to demonstrate the concept of atom economy and does not represent established industrial processes for which detailed public data is available.

Efforts in waste minimization for the synthesis of related compounds often focus on the use of catalytic systems and the recycling of reagents and solvents to reduce the environmental impact of the production process.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, offers several advantages over traditional batch production methods, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. For a reaction that might involve hazardous intermediates or be highly exothermic, a continuous flow setup can significantly mitigate risks by minimizing the reaction volume at any given time.

The synthesis of this compound could be adapted to a continuous flow process. In such a setup, reactants would be continuously pumped through a reactor, where they would mix and react under precisely controlled conditions of temperature, pressure, and residence time. This approach allows for rapid process optimization and can be more easily scaled up compared to batch processes. The enhanced control over reaction parameters in a flow reactor can also lead to higher yields and selectivities, further contributing to waste reduction.

Illustrative Parameters for a Hypothetical Continuous Flow Synthesis of this compound

| Parameter | Value | Rationale |

|---|---|---|

| Reactor Type | Microreactor or Packed Bed Reactor | High surface area-to-volume ratio for efficient heat and mass transfer. |

| Flow Rate | 0.1 - 10 mL/min | To control residence time and reaction extent. |

| Temperature | 20 - 100 °C | Optimized for reaction kinetics and to minimize side reactions. |

| Pressure | 1 - 10 bar | To maintain reactants in the liquid phase and control reaction rate. |

| Residence Time | 1 - 20 minutes | Sufficient time for the reaction to reach completion. |

This table presents a hypothetical set of parameters to illustrate the principles of flow chemistry and should not be taken as a representation of an existing industrial process.

The integration of in-line analytical techniques, such as infrared spectroscopy or gas chromatography, can provide real-time monitoring of the reaction, allowing for immediate adjustments to maintain optimal performance.

Chemoenzymatic Synthesis and Biocatalytic Applications

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysts with the versatility of traditional chemical reactions. Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool in green chemistry due to the high selectivity and mild reaction conditions often associated with enzymatic transformations.

While specific biocatalytic methods for the synthesis of this compound are not prominently documented, one could envision the use of enzymes to facilitate key steps in the synthetic pathway. For example, a lipase could potentially be used to catalyze the formation of an ester precursor under mild conditions. The high stereoselectivity of enzymes could also be advantageous if chiral derivatives of this compound were desired.

The application of biocatalysis in organic synthesis is a rapidly advancing field, and the development of novel enzymes with tailored activities could open up new, more sustainable routes to compounds like this compound.

Potential Advantages of a Chemoenzymatic Approach

| Advantage | Description |

|---|---|

| High Selectivity | Enzymes can exhibit high regio- and stereoselectivity, leading to purer products and fewer side reactions. |

| Mild Reaction Conditions | Enzymatic reactions are typically carried out in aqueous media at ambient temperature and pressure, reducing energy consumption. |

| Environmental Benignity | Enzymes are biodegradable and non-toxic catalysts. |

This table outlines the general benefits of chemoenzymatic synthesis.

Research into Industrial Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial-scale production requires careful process optimization to ensure economic viability, safety, and sustainability. For the industrial synthesis of this compound, key considerations would include the cost and availability of raw materials, the efficiency of the chosen synthetic route, and the development of robust and scalable unit operations.

Process optimization would involve a detailed study of reaction parameters to maximize yield and throughput while minimizing energy consumption and waste generation. This could involve the use of design of experiments (DoE) to systematically investigate the effects of variables such as temperature, pressure, catalyst loading, and reactant concentrations.

Furthermore, at an industrial scale, the choice of reactor design, separation and purification techniques, and waste treatment methods becomes critical. Continuous processing, as discussed earlier, is often favored for large-scale production due to its inherent safety and efficiency benefits. The development of a comprehensive process model can also aid in optimizing and controlling the manufacturing process to ensure consistent product quality and operational efficiency.

Reaction Mechanisms and Mechanistic Investigations of Cyclohexyl Fluoroformate

Fundamental Reactivity Modes of the Fluoroformate Moiety

The primary modes of reaction for the fluoroformate group involve substitution at the acyl carbon, thermal or catalytic breakdown, and hydrolysis. Each of these pathways is governed by the stability of intermediates and leaving groups.

Under basic or neutral conditions with a strong, negatively charged nucleophile, the reaction typically follows a two-step addition-elimination mechanism. masterorganicchemistry.comyoutube.com

Step 1: Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon of the cyclohexyl fluoroformate, breaking the π bond of the carbonyl group and forming a tetrahedral alkoxide intermediate.

Step 2: Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond, leading to the expulsion of the fluoride (B91410) ion, which is a competent leaving group.

With weaker, neutral nucleophiles (such as water or alcohols), the reaction can be sluggish. In these cases, acid catalysis is often employed. youtube.com

Step 1: Protonation: The carbonyl oxygen is protonated by an acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.

Step 2: Nucleophilic Attack: The weak nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Step 3 & 4: Proton Transfer and Elimination: A series of proton transfers occurs, converting the fluorine into a better leaving group (HF). The tetrahedral intermediate then collapses, eliminating HF and forming the protonated product.

Step 5: Deprotonation: The protonated product is deprotonated to yield the final substitution product and regenerate the acid catalyst.

This compound, like other alkyl fluoroformates, can undergo decomposition upon heating or in the presence of catalysts. These processes are crucial in understanding the compound's stability and potential synthetic applications.

The thermal decomposition of simple alkyl fluoroformates, such as methyl and ethyl fluoroformate, has been studied to elucidate their degradation pathways. conicet.gov.arresearchgate.net For ethyl fluoroformate, a unimolecular decomposition pathway is observed, leading to the direct elimination of carbon dioxide, hydrogen fluoride, and ethylene (B1197577) through a six-centered transition state. conicet.gov.ar

In the context of this compound, a primary thermal decomposition pathway is expected to be decarboxylation to yield cyclohexyl fluoride. This reaction is analogous to the decomposition of alkyl chloroformates, which yield alkyl chlorides and carbon dioxide. The mechanism likely involves the formation of an intimate ion pair after the cleavage of the acyl-fluoride bond, followed by the loss of CO2 and subsequent combination of the cyclohexyl cation with the fluoride anion.

Catalytic decarboxylation, particularly using photoredox catalysis, has emerged as a powerful method for the conversion of carboxylic acids to alkyl fluorides. nih.govresearchgate.net This process involves the single-electron oxidation of a carboxylate to form a carboxyl radical, which then rapidly extrudes CO2 to generate an alkyl radical. This radical can then be trapped by a fluorine atom source. A similar radical-mediated pathway could be envisioned for the catalytic decarboxylation of this compound under appropriate catalytic conditions.

Studies on the thermal decomposition of methyl fluoroformate have shown that in addition to unimolecular decomposition, a bimolecular pathway can also occur at lower temperatures. conicet.gov.ar This bimolecular reaction leads to the formation of dimethyl carbonate and carbonyl fluoride (COF2).

For this compound, a similar bimolecular decomposition could be postulated, which would lead to the formation of dicyclohexyl carbonate and carbonyl fluoride.

The formation of cyclohexyl fluoride is a likely product of the thermal decarboxylation of this compound, as discussed in the preceding section.

Below is a table summarizing the expected products from the thermal decomposition of this compound based on analogous systems.

| Decomposition Pathway | Key Products |

| Unimolecular Decarboxylation | Cyclohexyl fluoride, Carbon dioxide |

| Bimolecular Decomposition | Dicyclohexyl carbonate, Carbonyl fluoride |

The hydrolysis of this compound is expected to proceed via a nucleophilic acyl substitution mechanism where water acts as the nucleophile. The reaction ultimately yields cyclohexanol (B46403), carbon dioxide, and hydrofluoric acid. The mechanism of hydrolysis for acyl halides can vary depending on the substrate and reaction conditions. viu.ca

For acyl derivatives, hydrolysis can occur through several pathways, including:

A concerted SN2-like mechanism: Water attacks the carbonyl carbon at the same time as the fluoride ion departs.

An addition-elimination mechanism: This involves the formation of a tetrahedral intermediate, which then breaks down to release the fluoride ion. This is the more generally accepted pathway for nucleophilic acyl substitution. viu.ca

A dissociative SN1-like mechanism: This would involve the slow formation of an acylium ion intermediate, which is then rapidly attacked by water. This pathway is less likely for fluoroformates compared to their chloro- or bromo- analogs due to the strength of the C-F bond.

The rate of hydrolysis can be influenced by pH, with reactions often being accelerated by both acid and base catalysis. viu.ca Under acidic conditions, the carbonyl oxygen is protonated, activating the molecule for nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon.

Kinetic studies on the hydrolysis of related compounds like polyfluorinated alkyl phosphates have shown that the presence of fluorine can enhance the leaving group ability of the alcohol moiety due to its electron-withdrawing nature. nih.gov

Thermal and Catalytic Decomposition Processes

Characterization of Reactive Intermediates

Direct experimental characterization of reactive intermediates in the reactions of this compound is not extensively documented in the literature. However, their existence is inferred from established reaction mechanisms of analogous compounds.

Tetrahedral Intermediates: In nucleophilic acyl substitution reactions, the formation of a transient tetrahedral alkoxide intermediate is a cornerstone of the accepted mechanism. byjus.comyoutube.com While typically too short-lived for direct isolation, their existence is supported by a vast body of kinetic and stereochemical evidence from studies on other acyl compounds. Computational studies also consistently predict the presence of these intermediates on the reaction coordinate. researchgate.net

Acylium Ions: In principle, under strongly ionizing conditions, the heterolytic cleavage of the C-F bond could lead to the formation of a cyclohexoxycarbonylium ion (an acylium ion). Acylium ions are known reactive intermediates in Friedel-Crafts acylation reactions and can be characterized by spectroscopic methods like NMR in superacidic media. nih.gov However, the formation of such an intermediate from a fluoroformate would be energetically demanding due to the strong C-F bond and is generally not considered a primary pathway under normal conditions.

Radical Intermediates: In catalytic decomposition pathways, particularly those involving photoredox catalysis, the formation of a cyclohexyl radical via decarboxylation of a cyclohexoxycarbonyl radical is a key mechanistic step. nih.gov The presence of such radical intermediates can often be inferred through trapping experiments or spectroscopic techniques like Electron Paramagnetic Resonance (EPR), although specific data for this compound is not readily available.

Carbocationic Intermediates in Addition and Alkylation Reactions

The potential for carbocationic intermediates in reactions involving this compound is an area of mechanistic interest. In solvolysis reactions, where the solvent acts as a nucleophile, the departure of the fluoroformate group could lead to the formation of a cyclohexyl cation. The stability of this secondary carbocation is a key factor in determining the likelihood of such a pathway. masterorganicchemistry.com Generally, the formation of carbocations can be facilitated by polar solvents that can stabilize the charged intermediate. vedantu.comuomustansiriyah.edu.iqunacademy.com

Reactions proceeding through a carbocationic intermediate are expected to yield a mixture of substitution and elimination products. The stereochemical outcome of such reactions would involve the formation of both retention and inversion products, often leading to racemization if the starting material is chiral. vedantu.com The planarity of the carbocation allows for nucleophilic attack from either face.

While direct studies on the solvolysis of this compound are not extensively documented, analogies can be drawn from studies on similar compounds like chloroformates. For instance, the solvolysis of some chloroformate esters is proposed to proceed through a unimolecular pathway involving a carbocationic intermediate, particularly in highly ionizing and non-nucleophilic solvents. nih.govnih.gov However, a competing bimolecular addition-elimination mechanism is often observed, especially in more nucleophilic solvents. nih.gov

Table 1: Factors Influencing Carbocation Formation in Haloformate Reactions

| Factor | Influence on Carbocation Formation | Rationale |

| Solvent Polarity | Increased polarity favors carbocation formation | Stabilization of the charged intermediate |

| Solvent Nucleophilicity | High nucleophilicity favors bimolecular pathways | Nucleophilic attack precedes or is concurrent with leaving group departure |

| Substrate Structure | Tertiary > Secondary > Primary | Increased stability of the resulting carbocation |

| Leaving Group Ability | Better leaving groups facilitate carbocation formation | Lower energy barrier for heterolytic cleavage |

Acyl Metal Species in C-F Activation Processes

The carbon-fluorine bond in this compound presents a target for activation by transition metal complexes. This activation can lead to the formation of acyl metal species, which are versatile intermediates in a variety of catalytic transformations. The C-F bond is the strongest single bond to carbon, making its activation a challenging but rewarding endeavor in synthetic chemistry.

Transition metals can insert into the C(acyl)-F bond through oxidative addition, a fundamental step in many catalytic cycles. This process involves the metal center breaking the C-F bond and forming new metal-carbon and metal-fluorine bonds. The resulting species is an acyl metal fluoride complex. The propensity for a metal to undergo this reaction is dependent on its electronic properties and the ligand environment.

Alternatively, the formation of an acyl metal species can be envisioned through the reaction of a nucleophilic metal complex with the electrophilic carbonyl carbon of the fluoroformate. This would result in the displacement of the fluoride ion and the formation of a metal-acyl bond.

Once formed, these acyl metal species can participate in a range of reactions, including cross-coupling, decarbonylation, and addition to unsaturated systems. The ability to generate these intermediates from a fluoroformate opens up possibilities for new synthetic methodologies.

Stereochemical Aspects of this compound Transformations

The stereochemistry of reactions involving this compound is intrinsically linked to the conformational properties of the cyclohexane (B81311) ring and the potential for creating new stereocenters.

Diastereoselectivity in Synthetic Pathways

Reactions involving the cyclohexane ring of this compound are subject to stereochemical control, leading to the preferential formation of one diastereomer over another. This diastereoselectivity is primarily governed by the conformational preferences of the cyclohexane ring, which exists predominantly in a chair conformation.

In this conformation, substituents can occupy either axial or equatorial positions. Nucleophilic attack on the carbonyl group of the fluoroformate, or reactions at the cyclohexyl ring itself, will be influenced by the steric hindrance and electronic effects of the substituents. For instance, in the acylation of a substituted cyclohexanol with a reagent like this compound, the approach of the acylating agent will be directed by the existing stereocenters on the cyclohexanol. pacific.eduresearchgate.net Attack from the less sterically hindered face is generally favored.

The principle of axial versus equatorial attack is a cornerstone of cyclohexyl stereochemistry. chemtube3d.com Generally, equatorial attack is favored for steric reasons, leading to the formation of a product with the new substituent in an axial position, which may then ring-flip to a more stable conformation with the substituent in an equatorial position. The outcome of a reaction can thus be predicted by analyzing the transition states leading to the different diastereomeric products.

Enantioselective Catalysis with Fluoroformate Reagents

The development of enantioselective catalytic methods allows for the synthesis of chiral molecules from achiral or racemic starting materials. In the context of this compound, enantioselective catalysis could be employed in several ways. For example, a chiral catalyst could be used to differentiate between the two enantiomers of a racemic alcohol in an acylation reaction using this compound as the acylating agent. This process, known as kinetic resolution, would result in the formation of an enantioenriched ester and the recovery of the unreacted, enantioenriched alcohol. wikipedia.orgnih.gov

Chiral N-heterocyclic carbenes (NHCs) and chiral phosphines have emerged as effective catalysts for the enantioselective acylation of secondary alcohols. acs.orgresearchgate.netacs.org These catalysts typically activate the acylating agent or the alcohol to create a chiral environment that directs the stereochemical outcome of the reaction. The application of such catalysts to reactions involving this compound could provide a route to valuable chiral cyclohexyl esters.

Table 2: Examples of Chiral Catalysts for Enantioselective Acylation

| Catalyst Type | Example | Application |

| Chiral N-Heterocyclic Carbenes | Imidazolium-based carbenes | Kinetic resolution of secondary alcohols |

| Chiral Phosphines | Phosphabicycloalkanes | Enantioselective acylation |

| Chiral Amines | 4-(Dimethylamino)pyridine (DMAP) derivatives | Kinetic resolution and desymmetrization of alcohols |

Chiral Cyclohexyl Architectures

This compound can be a useful reagent in the synthesis of chiral cyclohexyl-containing molecules. The cyclohexane ring is a common motif in many natural products and pharmaceuticals, and the ability to control its stereochemistry is of great importance. acs.orgrsc.org

One approach to synthesizing chiral cyclohexyl architectures is through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemistry of a subsequent reaction. For example, a chiral alcohol could be acylated with this compound to form a diastereomeric ester. Subsequent reactions on the cyclohexyl ring could then be influenced by the stereocenter of the chiral auxiliary.

Another strategy is the desymmetrization of prochiral cyclohexyl derivatives. A chiral catalyst could selectively react with one of two enantiotopic functional groups on a cyclohexyl substrate, leading to the formation of a chiral product. For example, a meso-cyclohexane-1,2-diol could be selectively acylated on one of the hydroxyl groups using this compound in the presence of a chiral catalyst.

Furthermore, this compound can be used in the kinetic resolution of racemic cyclohexanols, providing access to enantiomerically enriched cyclohexanols and cyclohexyl esters, which are valuable building blocks for the synthesis of more complex chiral molecules. researchgate.netorganic-chemistry.org

Applications of Cyclohexyl Fluoroformate in Advanced Organic Synthesis

Cyclohexyl Fluoroformate as a Versatile Reagent for Functional Group Interconversions

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.eduimperial.ac.uk this compound excels in this role, acting as a powerful electrophile for the introduction of the cyclohexyloxycarbonyl moiety onto various nucleophilic substrates.

Preparation of Carbamates and Ureas

This compound is an effective reagent for the synthesis of cyclohexyl carbamates. The reaction proceeds via the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the fluoroformate, leading to the displacement of the fluoride (B91410) and formation of the corresponding N-cyclohexyl carbamate. This transformation is fundamental as carbamates are stable functional groups found in many biologically active molecules and also serve as key intermediates in further synthetic manipulations. masterorganicchemistry.comnih.gov

The resulting carbamates can be subsequently converted into substituted ureas. While direct conversion from the fluoroformate is not the primary route, the carbamate intermediate can undergo exchange reactions with other amines, particularly under catalytic conditions, to yield ureas. organic-chemistry.orgnih.gov For instance, zirconium(IV)-catalyzed exchange processes have been developed for the efficient synthesis of ureas from carbamates. organic-chemistry.orgnih.gov

| Transformation | Reactant(s) | Reagent | Product | Description |

|---|---|---|---|---|

| Carbamate Formation | Primary or Secondary Amine (R-NH₂ or R₂NH) | This compound | N-Cyclohexyl Carbamate (Cyc-O-C(O)-NR₂) | Direct reaction of an amine with this compound. |

| Urea Formation | N-Cyclohexyl Carbamate + Amine (R'-NH₂) | Catalyst (e.g., Zr(IV)) | Substituted Urea (R'-NH-C(O)-NR₂) | Catalytic exchange reaction of a carbamate with a different amine. organic-chemistry.org |

Synthesis of Esters, Amides, and Carbonates

The reactivity of this compound extends to other important functional group interconversions.

Esters: While less common than using acyl chlorides, fluoroformates can react with carboxylic acids, typically after activation, to form mixed anhydrides which can then react with alcohols. A more direct, though analogous, reaction involves using the corresponding chloroformate to activate a carboxylic acid, which then couples with an alcohol. For example, isobutyl chloroformate is used to form a mixed anhydride with (S)-cyclohexylphenylglycolic acid, which is then esterified. epo.org

Amides: The synthesis of amides can be achieved through the reaction of this compound with a primary or secondary amine, which initially forms a carbamate. This carbamate can then be used in subsequent steps. Direct acylation to form a standard amide (R-C(O)-NR'R'') is not the primary use of a fluoroformate; rather, it introduces a cyclohexyloxycarbonyl group.

Carbonates: Symmetrical or unsymmetrical dialkyl carbonates can be synthesized using fluoroformates. Reaction of this compound with an alcohol or phenoxide under basic conditions yields the corresponding cyclohexyl carbonate ester. For instance, ethyl 2-tert-butylcyclohexyl carbonate is a known compound within this class. nih.gov These reactions are valuable for creating linkages in various complex molecules.

Acylation of Various Organic Compounds

The term "acylation" in the context of this compound refers to the transfer of the cyclohexyloxycarbonyl group (Cyc-O-C(O)-) to a nucleophile. This is a specific type of acylation that is analogous to the widely used Friedel-Crafts acylation, where an acyl group is added to an aromatic ring. masterorganicchemistry.comorganic-chemistry.org

In a similar vein, this compound can participate in Friedel-Crafts-type reactions with electron-rich aromatic compounds in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a highly electrophilic "cyclohexyloxycarbonylium" ion, which is then attacked by the aromatic ring to form an aryl cyclohexyl carbonate. This provides a direct method for the oxycarbonylation of aromatic systems. beilstein-journals.org This reaction is particularly useful as the resulting products are deactivated towards further substitution, allowing for mono-acylated products to be obtained selectively. organic-chemistry.org

Protecting Group Strategies Involving this compound

In the multistep synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.orgwikipedia.orgtotal-synthesis.com This temporary modification is achieved using a "protecting group." organic-chemistry.orgwikipedia.org this compound is instrumental in installing the cyclohexyloxycarbonyl group, a robust protecting group for amines.

Protection of Amine Functionalities

Amines are nucleophilic and basic, and their presence can be incompatible with many synthetic transformations. organic-chemistry.org Converting an amine to a carbamate effectively masks this reactivity. masterorganicchemistry.comorganic-chemistry.org The reaction of an amine with this compound provides the N-cyclohexyloxycarbonyl (Cyc-OC) protected amine.

This protecting group is analogous to other widely used carbamate protecting groups such as Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl). masterorganicchemistry.com The cyclohexyl group offers distinct stability properties. It is notably robust and resistant to acidic conditions that would cleave more labile groups like Boc. scienceopen.com This stability makes it particularly valuable in complex syntheses where differential stability is required.

| Protecting Group | Abbreviation | Structure | Typical Cleavage Conditions |

|---|---|---|---|

| Cyclohexyloxycarbonyl | Cyc-OC | C₆H₁₁-O-C(O)- | Strong acidolysis (e.g., HF, TFMSA) |

| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-C(O)- | Moderate acid (e.g., TFA, HCl) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | C₆H₅CH₂-O-C(O)- | Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₄H₉CH₂-O-C(O)- | Base (e.g., Piperidine) masterorganicchemistry.com |

Construction of Complex Molecular Structures

Activation of Amino Acids in Peptide Synthesis

The formation of a peptide bond between two amino acids requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the other. google.com This activation is a critical step in both solution-phase and solid-phase peptide synthesis. A variety of coupling reagents have been developed to facilitate this process, often by converting the carboxylic acid into a more reactive intermediate, such as an activated ester or an acid halide. peptide.com

Acid fluorides, in particular, have been recognized as potent acylating agents for peptide bond formation. google.com They are generally more stable to moisture than the corresponding acid chlorides, allowing for easier handling and storage. google.com The use of amino acid fluorides can lead to high yields and minimal racemization during the coupling reaction.

While direct use of pre-formed amino acid fluorides is one approach, an alternative is the in situ generation of the reactive amino acid fluoride from the carboxylic acid and a suitable fluorinating agent. In this context, this compound can be proposed as a reagent for the activation of N-protected amino acids. The reaction of the carboxylic acid of an N-protected amino acid with this compound would generate a mixed anhydride, which can then either directly acylate the incoming amine or rearrange to form the highly reactive acyl fluoride, releasing cyclohexanol (B46403) and carbon dioxide. This method of activation offers a potentially mild and efficient way to promote peptide bond formation.

Table 2: Comparison of Common Activating Agents in Peptide Synthesis

| Activating Agent Class | Example(s) | Reactive Intermediate | Advantages |

| Carbodiimides | DCC, DIC, EDC | O-Acylisourea | Widely used, effective |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Acylphosphonium salt | High coupling efficiency, low racemization |

| Halouronium Salts | HBTU, HATU, TBTU | Guanidinium ester | Fast reaction rates, high yields |

| Acid Halides | Amino acid chlorides/fluorides | Acyl halide | Highly reactive |

Incorporation of Cyclohexyl Moieties in Natural Product Analogs

Natural products serve as a rich source of inspiration for the development of new therapeutic agents. researchgate.netresearchgate.net The synthesis of natural product analogs, where specific structural motifs are modified, is a common strategy to improve their biological activity, selectivity, and pharmacokinetic properties. nih.govelsevierpure.com The incorporation of a cyclohexyl moiety can significantly impact a molecule's lipophilicity, conformational rigidity, and metabolic stability, making it a valuable modification in drug design. researchgate.net

The synthesis of these analogs often involves the introduction of the cyclohexyl group at a specific position in the molecular scaffold. elsevierpure.com this compound can be envisioned as a versatile reagent for this purpose. For instance, it could be used to introduce a cyclohexyloxycarbonyl group onto a hydroxyl or amino function within a natural product precursor. Subsequent chemical transformations could then lead to the desired analog.

Furthermore, in the context of creating more complex, sp3-rich structures, building blocks containing the all-cis-pentafluorocyclohexyl group have been utilized in medicinal chemistry. scienceopen.com While not this compound itself, this highlights the interest in functionalized cyclohexane (B81311) rings in drug discovery. The development of synthetic methodologies that allow for the efficient incorporation of various substituted and unsubstituted cyclohexyl groups is therefore of significant interest.

Alkylation of Unsaturated Substrates with this compound (by extension from chloroformates)

The alkylation of unsaturated substrates, such as alkenes and alkynes, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. schoolwires.netyoutube.compressbooks.pub While there is a lack of specific literature examples for the use of this compound in this context, the reactivity can be inferred by extension from the known reactions of other alkyl chloroformates.

The hydro-alkylation of alkenes with alkyl chloroformates, mediated by Lewis acids like ethylaluminum sesquichloride, has been shown to be an effective method for the synthesis of alkyl-branched compounds. The proposed mechanism involves the generation of a carbocation from the alkyl chloroformate, which then adds across the double bond of the alkene. A subsequent hydride transfer from the Lewis acid to the resulting adduct carbenium ion affords the saturated addition product.

By analogy, the reaction of this compound with an alkene in the presence of a suitable Lewis acid could be expected to proceed via the formation of a cyclohexyl cation. This cation would then add to the unsaturated substrate, leading to the formation of a new carbon-carbon bond and the incorporation of the cyclohexyl group. The specific reaction conditions and the nature of the Lewis acid would likely play a crucial role in the efficiency and selectivity of such a transformation.

Defluorinative C-F Bond Functionalization Reactions

The activation and functionalization of carbon-fluorine (C-F) bonds is a challenging but increasingly important area of research in organic synthesis. researchgate.netsemanticscholar.orgmdpi.comresearchgate.net The high strength of the C-F bond makes it relatively inert, but its cleavage can open up new pathways for the synthesis of novel fluorinated compounds and other valuable molecules. nih.govchemrxiv.orgresearchgate.netnih.gov

Defluorinative functionalization involves the cleavage of a C-F bond and the simultaneous formation of a new bond at that carbon center. nih.govchemrxiv.orgresearchgate.net This can be achieved through various strategies, including the use of transition metal catalysts, strong Lewis acids, or photoredox catalysis. mdpi.comresearchgate.net For example, the defluorinative functionalization of trifluoromethyl groups has been demonstrated via the generation of a difluoromethyl anion in a flow system. nih.gov

With respect to this compound, the C-F bond is part of the fluoroformate group (O-C(O)-F). The reactivity of this C-F bond towards defluorinative functionalization is not extensively documented. However, it is conceivable that under specific reaction conditions, this bond could be activated. For instance, a strong nucleophile might displace the fluoride ion, or a suitable transition metal catalyst could insert into the C-F bond, leading to a reactive intermediate that could be further functionalized. Such a reaction would represent a novel transformation of the fluoroformate group, potentially leading to the formation of new classes of compounds. Research in this area would contribute to the broader understanding of C-F bond activation chemistry. acs.org

Bioconjugation and Ligand Chemistry with Fluoroformate Derivatives

Bioconjugation is the covalent attachment of a molecule to a biomolecule, such as a protein or a nucleic acid, to create a new hybrid with combined properties. ub.edu This technique is widely used in medicine and biotechnology for applications such as targeted drug delivery, diagnostics, and the study of biological processes. The design of the linker molecule that connects the two entities is crucial for the success of the bioconjugation strategy.

Fluorinated molecules often exhibit unique properties that are advantageous in medicinal chemistry and drug design, including increased metabolic stability and altered binding affinities. nih.govnih.govdntb.gov.ua The incorporation of fluorine into ligands can significantly modify their physicochemical and biological properties. nih.gov

While there is no direct evidence in the provided search results for the use of this compound in bioconjugation, its derivatives could potentially serve as linkers or be incorporated into ligands. For example, a bifunctional derivative of this compound, containing a reactive group for attachment to a biomolecule and another for linking to a drug or probe, could be synthesized. The fluoroformate moiety itself might offer specific advantages, such as controlled release or unique binding interactions. The study of such derivatives would be a novel area of research at the intersection of organic synthesis, medicinal chemistry, and biotechnology.

Role of Cyclohexyl Fluoroformate in Materials Science and Polymer Chemistry

Polymer Modification and Functionalization

There is no available research that describes the use of cyclohexyl fluoroformate for the modification or functionalization of polymers.

Introduction of Functional Groups onto Polymer Chains

The scientific literature does not provide examples or methods for using this compound to introduce functional groups onto existing polymer chains.

Enhancing Polymer Properties (e.g., Thermal Stability, Mechanical Strength)

While the inclusion of cyclohexyl moieties in polymers is known to improve thermal and mechanical properties, there is no evidence to suggest that this compound is used as a reagent for this purpose. Research on enhancing polymer properties through cyclohexyl groups typically involves the polymerization of cyclohexyl-containing monomers through other chemical routes. researchgate.netnih.govresearchgate.net

This compound as a Precursor in Novel Material Synthesis

There is no indication in the searched literature that this compound serves as a direct precursor or monomer in the synthesis of the novel materials listed below.

Cyclohexyl-Containing Polyimides for Advanced Displays

The synthesis of polyimides for advanced displays is a well-researched area. These polymers often incorporate fluorine and bulky aliphatic groups like cyclohexyl to improve properties such as transparency, solubility, and thermal stability. rsc.orgmdpi.com However, the synthesis routes described in the literature for these polyimides typically involve the polycondensation of aromatic dianhydrides with diamines containing these specific moieties. azom.comvt.edu There is no mention of this compound being used in these synthetic pathways.

Biodegradable Polymer Systems

Research into biodegradable polymers, such as polyhydroxyalkanoates and polyphosphoesters, focuses on synthesis from various monomers, often through ring-opening polymerization. nih.govresearchgate.netnih.govwestminster.ac.uk A review of the literature in this field does not show any use of this compound as a monomer or modifying agent for creating biodegradable polymer systems.

Advanced Spectroscopic and Structural Characterization of Cyclohexyl Fluoroformate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of Cyclohexyl fluoroformate in both solution and solid states. High-resolution NMR provides detailed information about the connectivity and chemical environment of each atom, while solid-state NMR can offer insights into the material's bulk properties.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show a complex set of signals corresponding to the protons of the cyclohexyl ring. The methine proton (H-1) attached to the oxygen-bearing carbon is expected to be the most downfield-shifted proton of the ring due to the deshielding effect of the adjacent oxygen atom. Its chemical shift would likely appear in the range of 4.5-5.0 ppm. The remaining ten protons on the cyclohexane (B81311) ring would produce a series of overlapping multiplets in the upfield region, typically between 1.2 and 2.0 ppm.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbonyl carbon of the fluoroformate group is expected to be the most downfield signal, likely appearing in the region of 150-160 ppm, and would exhibit coupling to the fluorine atom. The carbon atom of the cyclohexyl ring bonded to the oxygen (C-1) would also be significantly deshielded, with an expected chemical shift in the range of 70-80 ppm. The other five carbon atoms of the cyclohexyl ring would resonate at higher fields, typically between 20 and 40 ppm.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorine-containing compounds due to its high sensitivity and wide chemical shift range thermofisher.com. For this compound, a single signal is expected for the fluorine atom. The chemical shift of this fluorine is influenced by the electron-withdrawing carbonyl group and the cyclohexyl moiety. Based on data for similar acyl fluorides, the ¹⁹F chemical shift is predicted to be in the range of +30 to +50 ppm relative to a standard such as CFCl₃.

A predicted summary of the NMR data is presented in the interactive table below.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (H-1) | 4.5 - 5.0 | Multiplet | - |

| ¹H (other cyclohexyl) | 1.2 - 2.0 | Multiplets | - |

| ¹³C (C=O) | 150 - 160 | Doublet | ¹J(C,F) ≈ 350-400 |

| ¹³C (C-1) | 70 - 80 | Singlet | - |

| ¹³C (other cyclohexyl) | 20 - 40 | Singlets | - |

| ¹⁹F | +30 to +50 | Singlet | - |

Solid-state NMR (ssNMR) spectroscopy provides valuable information on the structure, dynamics, and packing of molecules in the solid state nih.govwikipedia.orgyoutube.com. For this compound, ssNMR could be employed to study its crystalline or amorphous forms. Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions, leading to sharper lines and higher resolution spectra youtube.com.

In a solid-state ¹³C NMR spectrum of this compound, one would expect to see resolved signals for the different carbon environments in the molecule. The chemical shifts would be influenced by the molecular packing and intermolecular interactions. Furthermore, ssNMR can be used to determine the principal values of the chemical shift tensor for the fluorine and carbon nuclei, providing detailed information about the local electronic environment that is averaged out in solution-state NMR nih.gov. This can be particularly insightful for understanding the nature of the C-F bond and any intermolecular interactions involving the fluorine atom.

To unambiguously assign all proton and carbon signals and to further confirm the molecular structure, advanced 2D NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the protons on the cyclohexyl ring, helping to assign the complex multiplets youtube.comsdsu.eduscience.gov. Cross-peaks in the COSY spectrum would indicate which protons are vicinally coupled.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms youtube.comsdsu.eduscience.govpressbooks.pub. This would allow for the definitive assignment of the ¹³C signals for each protonated carbon in the cyclohexyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds) youtube.comsdsu.eduscience.govpressbooks.pub. This would be crucial for confirming the connectivity between the cyclohexyl ring and the fluoroformate group by observing correlations between the H-1 proton and the carbonyl carbon.

Isotopic Labeling: In cases of complex spectra or for specific mechanistic studies, isotopic labeling can be a powerful tool wikipedia.orgsigmaaldrich.comportlandpress.comnih.gov. For instance, selective ¹³C labeling of the carbonyl carbon or specific positions on the cyclohexyl ring would allow for the unequivocal assignment of their NMR signals. While not commonly employed for a molecule of this size unless specific interactions or reaction mechanisms are being probed, it remains a valuable technique in the arsenal of NMR spectroscopy wikipedia.orgsigmaaldrich.comportlandpress.comnih.gov.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation pathways upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile compounds. While direct GC-MS analysis of this compound is feasible, it is also interesting to note that fluoroformates are themselves used as derivatizing agents to improve the GC-MS analysis of other compounds, such as amino acids.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, this peak may be of low intensity due to the lability of the molecule under EI conditions. The fragmentation pattern would be key to its identification. Based on the mass spectrum of the closely related cyclohexyl formate (B1220265) nih.govfoodb.ca, a prominent fragment would be the cyclohexyl cation at m/z 83, resulting from the loss of the fluoroformate radical. Another likely fragmentation would be the loss of the entire fluoroformate group to give the cyclohexene radical cation at m/z 82 via elimination of fluoroformic acid.

Tandem mass spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, typically used to study the fragmentation of a selected precursor ion wikipedia.orgnih.govnih.govyoutube.comnationalmaglab.org. In an MS/MS experiment on the molecular ion of this compound, the precursor ion would be isolated and then subjected to collision-induced dissociation (CID) to generate product ions.

The fragmentation pathways can provide detailed structural information. For this compound, the primary fragmentation would likely involve the cleavage of the ester bond. The study of the fragmentation of the selected precursor ions would allow for a detailed mapping of the decomposition pathways. For instance, the fragmentation of the cyclohexyl cation (m/z 83) would be expected to produce a series of smaller hydrocarbon fragments characteristic of the cyclohexane ring structure. The analysis of these fragmentation patterns is crucial for the unequivocal identification of the compound, especially in complex mixtures. The influence of the fluorine atom on the fragmentation pathways, such as potential rearrangements, could also be investigated using tandem mass spectrometry ynu.edu.cnnih.govnih.govresearchgate.net.

A summary of the expected key mass spectrometry fragments is provided in the interactive table below.

| m/z | Proposed Fragment |

| 148 | [C₇H₁₁FO₂]⁺ (Molecular Ion) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 82 | [C₆H₁₀]⁺ (Cyclohexene radical cation) |

| 67 | [C₅H₇]⁺ |

| 55 | [C₄H₇]⁺ |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its chemical bonds. pressbooks.pubbruker.com Each functional group possesses characteristic vibrational frequencies, allowing for its identification within the molecular structure. For this compound, the FTIR spectrum is expected to exhibit distinct absorption bands corresponding to its primary functional components: the carbonyl group (C=O), the carbon-fluorine bond (C-F), the carbon-oxygen single bonds (C-O), and the vibrations of the cyclohexane ring.

The analysis of this compound would reveal key spectral features:

C=O Stretching: The carbonyl group in fluoroformates typically absorbs at a high wavenumber due to the strong electron-withdrawing effect of the fluorine atom. This intense band is expected in the region of 1820-1850 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the cyclohexane ring are anticipated to appear just below 3000 cm⁻¹, typically in the 2850-2950 cm⁻¹ range. vscht.cz

C-F Stretching: A strong absorption band corresponding to the C-F single bond stretch is expected in the 1000-1200 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations from the ester linkage are predicted to produce strong bands in the 1100-1300 cm⁻¹ range.

CH₂ Bending: The scissoring or deformation vibration of the CH₂ groups in the cyclohexane ring typically appears around 1450 cm⁻¹. youtube.com

These characteristic absorptions provide definitive evidence for the presence of the key functional groups within the this compound molecule.

Table 1: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carbonyl Stretch | C=O | 1820 - 1850 | Strong |

| Asymmetric/Symmetric C-H Stretch | C-H (in CH₂) | 2850 - 2950 | Strong |

| Carbon-Fluorine Stretch | C-F | 1000 - 1200 | Strong |

| Carbon-Oxygen Stretch | C-O | 1100 - 1300 | Strong |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light (Raman scattering). youtube.comlibretexts.org While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the polarizability of the molecule. nih.gov This makes it particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the analysis of this compound, Raman spectroscopy would provide valuable structural information:

Cyclohexane Ring Vibrations: The carbon-carbon bonds of the cyclohexane ring, being largely non-polar, are expected to produce strong and distinct signals in the Raman spectrum. Key ring breathing and deformation modes are typically observed in the 800-1200 cm⁻¹ region. The symmetric C-C stretch around 802 cm⁻¹ is a well-known characteristic peak for cyclohexane. echemi.comstackexchange.com

C-H Stretching: Similar to FTIR, the C-H stretching modes of the alkyl ring will be visible, typically appearing as strong bands in the 2800-3000 cm⁻¹ range. echemi.com

Carbonyl Group: The C=O stretch, while strong in the IR spectrum, will also be Raman active, though its relative intensity may differ.

Skeletal Deformations: Low-frequency modes corresponding to the bending and torsional motions of the entire molecular skeleton can also be observed, providing insight into the conformational structure.

The combination of FTIR and Raman data offers a more complete picture of the vibrational characteristics of this compound, confirming its molecular structure and functional group composition. nih.gov

Table 2: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | C-H (in CH₂) | 2850 - 2950 | Strong |

| Carbonyl Stretch | C=O | 1820 - 1850 | Medium |

| C-C Ring Breathing | Cyclohexane Ring | ~802 | Strong |

| C-C Skeletal Stretches | C-C | 1000 - 1200 | Medium-Strong |

X-ray Diffraction Techniques

X-ray diffraction (XRD) techniques are indispensable for the characterization of crystalline materials, providing fundamental information on atomic and molecular arrangement. By analyzing the patterns of diffracted X-rays, it is possible to determine crystal structures, identify phases, and investigate nanoscale features.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. creative-biostructure.comnih.gov This technique allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry, providing a complete and accurate molecular structure. excillum.com

For a compound like this compound, a successful SCXRD analysis would require the growth of a high-quality single crystal. The crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. By rotating the crystal, a complete diffraction pattern can be collected and analyzed to solve the crystal structure.

The data obtained from SCXRD would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating block of the crystal lattice.

Space Group: The crystallographic space group, which describes the symmetry elements present in the crystal structure.

Atomic Coordinates: The precise fractional coordinates (x, y, z) of each non-hydrogen atom in the asymmetric unit.

Molecular Geometry: Detailed information on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the this compound molecule, including the chair conformation of the cyclohexane ring. iucr.orgnih.gov

While no published crystal structure for this compound currently exists, the following table illustrates the type of crystallographic data that would be obtained from such an analysis, based on data for a similar small organic molecule.

Table 3: Illustrative Single-Crystal XRD Data for a Molecular Crystal

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₇H₁₁FO₂ |

| Formula Weight | 146.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.012 |

| b (Å) | 12.345 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Volume (ų) | 707.0 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.372 |

Note: This data is hypothetical and serves only to illustrate the typical output of an SCXRD experiment.

Small-Angle X-ray Scattering (SAXS) for Nanostructure Investigation

Small-Angle X-ray Scattering (SAXS) is an analytical technique that provides information about nanoscale structural features, typically in the size range of 1 to 100 nanometers. measurlabs.comrigaku.com The technique measures the elastic scattering of X-rays at very small angles from a sample containing electron density fluctuations. youtube.com

For a small molecule like this compound, SAXS would not typically be used to study the molecule itself in a pure, bulk form. Instead, SAXS becomes relevant if the molecule is part of a larger, nanostructured system. researchgate.net For example, SAXS could be employed to investigate:

Self-Assembly: If this compound were part of a formulation that forms micelles, vesicles, or other self-assembled nanostructures in solution.

Porous Materials: The structure of porous materials (e.g., metal-organic frameworks or mesoporous silica) loaded with this compound.

Nanocomposites: The dispersion and arrangement of nanoparticles in a matrix where this compound is a component. acs.org

The analysis of the SAXS scattering pattern can provide quantitative information about the average size, shape, and distribution of these nanoscale objects. youtube.com

X-ray Reflectivity (XRR) and Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) for Thin Films

When this compound is utilized in the fabrication of thin films, for instance as a component of a polymer matrix or as a precursor in a deposition process, its structural properties at the nanoscale become critically important. X-ray Reflectivity (XRR) and Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) are powerful, non-destructive techniques for probing the structure of such thin films. measurlabs.comwikipedia.orgblue-scientific.com

X-ray Reflectivity (XRR) is employed to determine the thickness, density, and surface and interfacial roughness of single or multilayered thin films. measurlabs.comuc.edurigaku.com The technique involves directing a beam of X-rays at a very shallow angle (grazing incidence) to the film's surface and measuring the intensity of the reflected X-rays. rigaku.com For a thin film containing this compound deposited on a substrate (e.g., silicon), the resulting XRR curve would exhibit oscillations. The periodicity of these oscillations is directly related to the film's thickness, while the decay of the reflected intensity provides information about the surface roughness. rigaku.com The critical angle, below which total external reflection occurs, can be used to determine the film's electron density, which is related to its physical density. rigaku.com

Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) is complementary to XRR and provides information about the lateral arrangement and shape of nanostructures on a surface or within a thin film. anton-paar.commalvernpanalytical.com While XRR probes the structure perpendicular to the surface, GISAXS reveals structural correlations in the plane of the film. malvernpanalytical.com If a thin film containing this compound were to self-assemble into ordered domains or nanoparticles, GISAXS would be the ideal technique to characterize the size, shape, and spacing of these features. anton-paar.commalvernpanalytical.com The GISAXS experiment uses a similar grazing incidence geometry to XRR, but a 2D detector is used to capture the scattered X-rays at small angles. wikipedia.org

The data below illustrates the kind of information that could be obtained from an XRR and GISAXS analysis of a hypothetical thin film of a polymer blend incorporating this compound on a silicon substrate.

Table 1: Hypothetical XRR and GISAXS Data for a this compound-Containing Thin Film

| Technique | Parameter Measured | Hypothetical Value | Information Derived |

|---|---|---|---|

| X-ray Reflectivity (XRR) | Film Thickness | 52.5 nm | Precise thickness of the deposited film. |

| Electron Density | 0.45 e⁻/ų | Related to the physical density and composition of the film. | |

| Surface Roughness | 0.8 nm | Smoothness of the top surface of the film. | |

| Interface Roughness (Film/Substrate) | 1.2 nm | Roughness at the boundary between the film and the silicon substrate. | |

| Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) | Lateral Feature Spacing | 35 nm | Indicates ordered self-assembly of components within the film. |

| Feature Size | 15 nm | Average size of the self-assembled domains or nanoparticles. |

Other Advanced Characterization Methods

Beyond X-ray scattering techniques, a suite of other advanced methods can provide deeper insights into the surface chemistry, morphology, and, in the case of derivatives, elemental composition of materials containing this compound.

Surface Spectroscopic Techniques

Surface spectroscopic techniques are essential for determining the elemental composition and chemical states of the atoms at the very surface of a material (typically the top 1-10 nm). This is particularly relevant for applications where surface properties, such as adhesion or reactivity, are critical.

One of the most widely used surface spectroscopic techniques is X-ray Photoelectron Spectroscopy (XPS) . XPS would be highly effective in analyzing a surface involving this compound. By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present (except for H and He) and provide information about their chemical environment. For this compound (C7H11FO2), XPS would be able to detect Carbon (C), Oxygen (O), and Fluorine (F). High-resolution scans of the C 1s, O 1s, and F 1s regions would reveal chemical shifts that could distinguish between the different bonding environments of these atoms within the molecule (e.g., the carbonyl carbon, the ester oxygen, and the fluorine atom). This would be invaluable for confirming the chemical integrity of the compound on a surface or for studying its degradation or reaction pathways.

Table 2: Expected XPS Peak Binding Energies for this compound

| Element | Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | C-C/C-H (cyclohexyl ring) | ~285.0 |

| C-O (ester) | ~286.5 | ||

| O-C=O (formate) | ~289.0 | ||

| Oxygen | O 1s | C-O (ester) | ~533.5 |

| C=O (carbonyl) | ~532.0 | ||

| Fluorine | F 1s | C-F | ~689.0 |

Electron Microscopy Techniques (e.g., TEM, SEM)

Electron microscopy techniques use a beam of electrons to generate high-resolution images of a sample's morphology. youtube.com They are indispensable for visualizing the microstructure of materials.

Scanning Electron Microscopy (SEM) scans a focused electron beam over a surface to create an image. thermofisher.com SEM provides information about the surface topography and composition. thermofisher.com If this compound were used to create a structured surface, SEM would be used to visualize the features at the micro- to nanoscale. Modern SEMs can achieve resolutions better than 1 nanometer. thermofisher.com For non-conductive organic samples, a low-vacuum mode can be used to prevent charging artifacts. thermofisher.com

Transmission Electron Microscopy (TEM) passes a beam of electrons through an ultra-thin specimen to form an image. youtube.com TEM offers significantly higher resolution than SEM and can reveal the internal structure of materials, including crystallographic information. youtube.com To analyze a material containing this compound with TEM, it would need to be prepared as a very thin section (typically 50-100 nm thick). fredhutch.org TEM could be used to visualize the dispersion of this compound within a polymer matrix or to characterize the structure of nanoparticles synthesized using this compound as a precursor.

Mössbauer Spectroscopy for Metal-Containing Derivatives

Mössbauer spectroscopy is a highly specific technique that probes the nuclear energy levels of certain isotopes. It is exquisitely sensitive to the local chemical environment of the Mössbauer-active nucleus. This technique is not applicable to this compound itself, as it lacks a Mössbauer-active isotope (common examples include ⁵⁷Fe, ¹¹⁹Sn, and ¹⁵¹Eu).

However, if this compound were used as a ligand to synthesize a metal-containing derivative, for example, an iron(II) complex, then ⁵⁷Fe Mössbauer spectroscopy would be an exceptionally powerful tool for characterization. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔEQ), and magnetic hyperfine splitting.

Isomer Shift (δ): This parameter is sensitive to the oxidation state and coordination environment of the iron atom. It would clearly distinguish between Fe(II) and Fe(III) states in a derivative.

Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. It provides information about the symmetry of the ligand field around the iron center.

For a hypothetical iron(II) complex with this compound ligands, Mössbauer spectroscopy could confirm the +2 oxidation state of the iron and provide detailed information about the geometry and bonding of the coordination sphere.

Table 3: Hypothetical ⁵⁷Fe Mössbauer Parameters for a High-Spin Iron(II) Complex with this compound Ligands

| Parameter | Hypothetical Value (mm/s) at 77 K | Interpretation |

|---|---|---|

| Isomer Shift (δ) | 1.15 | Consistent with a high-spin Fe(II) oxidation state in an oxygen/fluorine coordination environment. |

| Quadrupole Splitting (ΔEQ) | 2.80 | Indicates a distorted coordination geometry around the iron center, breaking the cubic symmetry. |

Theoretical and Computational Chemistry Studies on Cyclohexyl Fluoroformate

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in predicting the electronic structure and properties of molecules. rsdjournal.org These calculations can provide a deep understanding of molecular geometries, reaction mechanisms, and spectroscopic properties. For cyclohexyl fluoroformate, these methods could elucidate its fundamental chemical characteristics.

Quantum chemical calculations are highly effective in mapping out potential reaction pathways and identifying the associated transition states. By calculating the potential energy surface for a given reaction, chemists can determine the most likely mechanisms, intermediates, and products. researchgate.net For this compound, this could involve studying its hydrolysis, thermal decomposition, or reactions with various nucleophiles and electrophiles.

Illustrative Hypothetical Reaction Pathway Analysis:

A hypothetical study on the hydrolysis of this compound could identify a two-step mechanism involving a tetrahedral intermediate. The calculated energies would help in determining the rate-limiting step of the reaction.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (this compound + H₂O) | 0.0 | Initial state |

| Transition State 1 | +15.2 | Formation of the tetrahedral intermediate |

| Tetrahedral Intermediate | -5.8 | A short-lived intermediate species |

| Transition State 2 | +12.5 | Breakdown of the intermediate |

| Products (Cyclohexanol + Fluoroformic acid) | -10.3 | Final products |

Note: The data in this table is hypothetical and for illustrative purposes only.

In the context of catalysis, quantum chemical calculations can identify the most reactive sites within a molecule, known as active sites. princeton.edu This is crucial for understanding how a molecule like this compound might interact with a catalyst surface or an enzyme's active site. nih.govresearchgate.netresearchgate.net By analyzing the electron distribution and orbital energies, regions susceptible to nucleophilic or electrophilic attack can be pinpointed.

For this compound, computational methods could reveal the electrophilic nature of the carbonyl carbon, making it a primary target for nucleophilic attack in catalytic reactions. The analysis could also extend to the influence of the cyclohexyl group on the reactivity of the fluoroformate moiety.

The cyclohexyl ring is known for its chair and boat conformations, with the chair conformation being the most stable. libretexts.org The presence of a fluoroformate substituent can influence the conformational preferences. Conformational analysis using quantum chemical calculations can determine the relative energies of different conformers and the energy barriers for their interconversion. lumenlearning.commasterorganicchemistry.comresearchgate.net

For this compound, the primary conformers would be the axial and equatorial forms of the chair conformation. Calculations would likely show that the equatorial conformer is more stable due to reduced steric hindrance. researchgate.net

Hypothetical Conformational Energy Profile:

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Equatorial Chair | 0.0 | 95.5 |

| Axial Chair | 2.2 | 4.5 |

| Twist-Boat | 5.5 | <0.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations